molecular formula C18H20ClN5O B6446742 3-chloro-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640836-70-8

3-chloro-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No. B6446742
CAS RN: 2640836-70-8
M. Wt: 357.8 g/mol
InChI Key: KNHJYQNELZCMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine” is a heterocyclic compound. It contains a pyrazolo[1,5-a]pyrazin-4-yl group, which is a fused nitrogen-containing heterocyclic ring system . This type of compounds has been reported to have potential pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the use of a methylene-oxy group to link the pyrazolo[1,5-a]pyrazin-4-yl group with other groups .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrazin-4-yl group, which is a fused nitrogen-containing heterocyclic ring system . This ring system is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other pyrazolo[1,5-a]pyrazin-4-yl derivatives . These reactions include cycloaddition reactions of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu(I) catalyst .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available data, similar compounds have been reported to have potential pharmacological activities . These activities include antiviral, antimicrobial, antitumor, and other effects .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological activities . Additionally, the development of more efficient synthesis methods and the study of its physical and chemical properties could also be areas of future research.

properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O/c1-13-10-16-18(21-6-9-24(16)22-13)23-7-3-14(4-8-23)12-25-17-2-5-20-11-15(17)19/h2,5-6,9-11,14H,3-4,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHJYQNELZCMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.